molecular formula C29H35NO3SSi B8298404 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine

2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8298404
M. Wt: 505.7 g/mol
InChI Key: ZPRYAVTXPGTOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tetrahydropyridine ring substituted with a tert-butyldiphenylsilyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The tosylation step involves the reaction of the intermediate with tosyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of the corresponding N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The tert-butyldiphenylsilyl group provides steric protection, while the tosyl group can act as a leaving group in substitution reactions. These features make the compound versatile in synthetic applications, allowing it to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is unique due to the presence of both the tert-butyldiphenylsilyl and tosyl groups, which provide distinct steric and electronic properties. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable compound for researchers.

Properties

Molecular Formula

C29H35NO3SSi

Molecular Weight

505.7 g/mol

IUPAC Name

tert-butyl-[[1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-2-yl]methoxy]-diphenylsilane

InChI

InChI=1S/C29H35NO3SSi/c1-24-18-20-26(21-19-24)34(31,32)30-22-12-11-13-25(30)23-33-35(29(2,3)4,27-14-7-5-8-15-27)28-16-9-6-10-17-28/h5-12,14-21,25H,13,22-23H2,1-4H3

InChI Key

ZPRYAVTXPGTOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CCC2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide (D10) (7.12 g, 13.33 mmol) in DCM (64 ml), Grubb's catalyst (1.09 g, 1.32 mmol) was added and the mixture was stirred at RT overnight. After solvent evaporation, the residue was loaded on KP-Si (100 g) cartridge eluting with a mixture cHex/EtOAc from 100/0 to 90/10. Collected fractions after solvent evaporation afforded the title compound (D11) (8.9 g).
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One

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